molecular formula C15H18F2N2O2 B12264305 N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide

Cat. No.: B12264305
M. Wt: 296.31 g/mol
InChI Key: CZRXJWGOALMQRC-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, a difluorophenyl moiety, and a morpholine ring. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C15H18F2N2O2

Molecular Weight

296.31 g/mol

IUPAC Name

N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C15H18F2N2O2/c16-11-5-10(6-12(17)7-11)8-19-3-4-21-14(9-19)15(20)18-13-1-2-13/h5-7,13-14H,1-4,8-9H2,(H,18,20)

InChI Key

CZRXJWGOALMQRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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